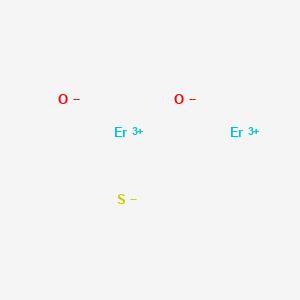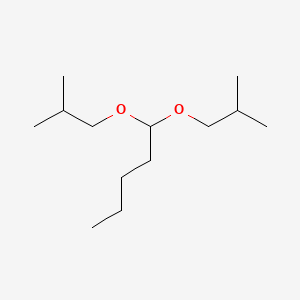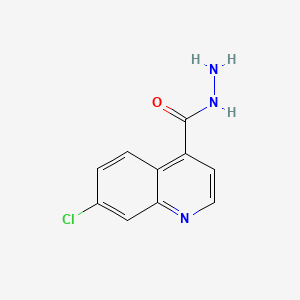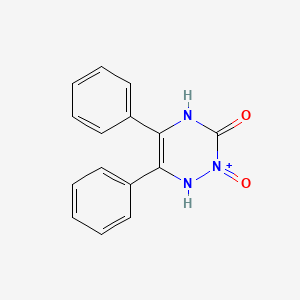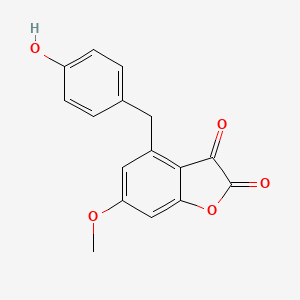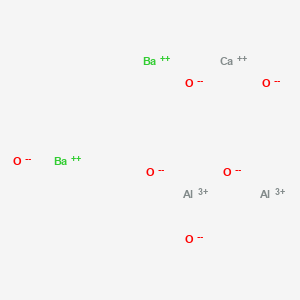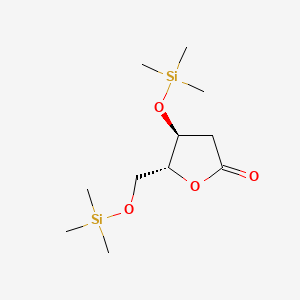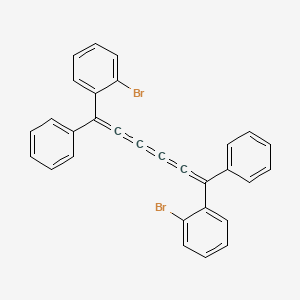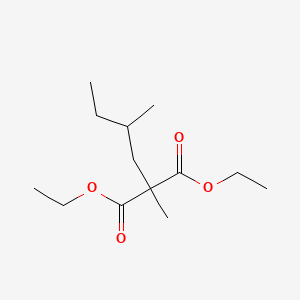
Zapotinin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zapotinin is a member of flavonoids and an ether.
Zapotinin is a natural product found in Casimiroa edulis with data available.
Applications De Recherche Scientifique
Chemical Properties and Occurrence
Zapotinin, identified as 5-hydroxy-2′,5,6-trimethoxyflavone, is derived from the root bark of Casimiroa edulis Llave et Lex. It is a type of flavonoid characterized by a unique structure, notably for having a single oxygen substituent in ring B at the 2′-position, which is unusual in nature (Sondheimer & Meisels, 1960).
Ethnobotanical Uses
The Zapotec inhabitants of the Sierra de Oaxaca, Mexico, have a rich tradition of using various plant species, including those containing zapotinin, for medicinal purposes. They use these plants to treat a variety of ailments, although scientific validation and understanding of the therapeutic potential of these plants, including zapotinin, are still in developmental stages (Frei, Baltisberger, Sticher, & Heinrich, 1998).
Potential Therapeutic Applications
Zapotinin has been identified for its potential in various therapeutic applications. Studies suggest it could be effective in managing hepatic, renal, and splenic injuries, indicating its potential in treating multi-organ injuries associated with toxicity (Henneh et al., 2020). Furthermore, zapotinin has demonstrated activities as an antidepressant-like, anticancer, antifungal, and antioxidant agent, highlighting its broad biological potential and suggesting its usefulness as a therapeutic substance (Strawa, Jakimiuk, & Tomczyk, 2021).
Anticancer Properties
Research has shown that zapotinin and related compounds can induce cell differentiation and apoptosis in cancer cell lines, indicating potential as a chemopreventive agent against cancer. The compound inhibits activities associated with cancer cell proliferation and may have applications in cancer therapy (Maiti et al., 2007).
Antidiabetic and Antilipidemic Effects
Studies involving Manilkara zapota, which contains zapotinin, have shown significant antidiabetic and antilipidemic effects. These findings support the potential use of zapotinin in the prevention and management of conditions like obesity and diabetes (Barbalho et al., 2015).
Propriétés
Numéro CAS |
14813-20-8 |
|---|---|
Nom du produit |
Zapotinin |
Formule moléculaire |
C18H16O6 |
Poids moléculaire |
328.32 |
Nom IUPAC |
2-(2,6-dimethoxyphenyl)-5-hydroxy-6-methoxychromen-4-one |
InChI |
InChI=1S/C18H16O6/c1-21-11-5-4-6-12(22-2)17(11)15-9-10(19)16-13(24-15)7-8-14(23-3)18(16)20/h4-9,20H,1-3H3 |
Clé InChI |
BFXYIQRRGIMMSR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C2=CC(=O)C3=C(O2)C=CC(=C3O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



